A Technical Guide to the Crystal Structure Analysis of Zinc Acetylacetonate Hydrate
A Technical Guide to the Crystal Structure Analysis of Zinc Acetylacetonate Hydrate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of zinc acetylacetonate (B107027) hydrate (B1144303), a coordination complex with significant applications as a catalyst and a precursor for zinc-based materials.[1][2] Understanding its three-dimensional atomic arrangement through techniques like single-crystal X-ray diffraction is fundamental to elucidating its chemical properties and designing new materials.[3]
Experimental Protocols
Synthesis and Crystallization of [Zn(acac)₂(H₂O)]
The synthesis of bis(acetylacetonato)monoaquazinc(II), often referred to as zinc acetylacetonate monohydrate, is typically achieved through the reaction of a zinc salt with acetylacetone (B45752) in a controlled pH environment.[4][5] Single crystals suitable for X-ray diffraction can be obtained via recrystallization.
Methodology:
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Reaction Setup: A solution of zinc sulfate (B86663) is combined with acetylacetone.
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pH Adjustment: Sodium hydroxide (B78521) solution is added dropwise to the mixture to facilitate the deprotonation of acetylacetone and subsequent coordination to the zinc(II) ion.[4][5]
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Precipitation: The hydrated complex precipitates out of the solution as a white or yellowish crystalline powder.[1][6]
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Isolation: The crude product is isolated by suction filtration and washed to remove impurities.
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Crystallization: Single crystals are grown by recrystallizing the purified product from a suitable solvent, such as hot 95% ethanol.[1][2] Slow cooling of the saturated solution allows for the formation of well-ordered crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline compound.[3]
Protocol for Data Collection and Structure Refinement:
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Crystal Mounting: A high-quality single crystal, free of significant defects and typically 30-300 microns in size, is carefully selected under a microscope.[7] It is then mounted on a goniometer head, often using an inert oil and cryo-loop.
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Data Collection:
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The mounted crystal is placed on the diffractometer and cooled to a low temperature, commonly 100 K, to minimize the thermal vibration of atoms and improve diffraction data quality.[3]
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A monochromatic X-ray beam, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) source, is directed at the crystal.[3]
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The crystal is rotated through a series of angles, and a detector records the intensity and position of the diffracted X-rays, creating a unique diffraction pattern.[7][8]
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Structure Solution and Refinement:
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The raw diffraction data is processed to integrate the reflection intensities and apply corrections.[3]
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The resulting data is used to determine the unit cell dimensions and the crystal's space group.
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Computational software is employed to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.
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The structural model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model.[8]
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Workflow for Crystal Structure Determination
The overall process from chemical synthesis to the final, refined crystal structure follows a well-defined workflow.
Crystal Structure and Data
The crystal structure of zinc acetylacetonate monohydrate, [Zn(acac)₂(H₂O)], has been determined to be monoclinic.[4] The central zinc(II) ion is five-coordinate, bonded to four oxygen atoms from the two bidentate acetylacetonate ligands and one oxygen atom from a water molecule.[4][6] This coordination environment is best described as a distorted square pyramid.[6]
Crystallographic Data
The following table summarizes the key crystallographic data for [Zn(acac)₂(H₂O)].
| Table 1: Crystal Data and Structure Refinement | |
| Empirical Formula | C₁₀H₁₆O₅Zn |
| Formula Weight | 281.60 g/mol [9] |
| Crystal System | Monoclinic |
| Space Group | C2/c[4] |
| a (Å) | 15.00 |
| b (Å) | 13.38 |
| c (Å) | 7.73 |
| β (°) | 125.7 |
| Volume (ų) | 1262 |
| Z | 4 |
| Density (calculated) | 1.48 g/cm³ |
| Data sourced from the foundational study by Montgomery & Lingafelter, 1963.[4] |
Molecular Geometry and Coordination
The zinc ion lies at the apex of a square pyramid. The four oxygen atoms from the two chelating acetylacetonate ligands form the base of the pyramid, while the oxygen atom of the water molecule occupies the apical position. The Zn-O bond lengths vary depending on whether the oxygen is from an acetylacetonate ligand or the water molecule.[6]
Selected Structural Parameters
The precise bond lengths and angles define the coordination geometry and are critical for computational modeling and structure-activity relationship studies.
| Table 2: Selected Bond Lengths (Å) | |
| Bond | Length |
| Zn-O(acac) | 2.01 - 2.04[6] |
| Zn-O(H₂O) | ~2.10 |
| **Table 3: Selected Bond Angles (°) ** | |
| Angle | Value |
| O(apical)-Zn-O(basal) | ~100 - 110 |
| O(basal)-Zn-O(basal) | ~85 - 90 (chelate) |
| O(basal)-Zn-O(basal) | ~150 (trans) |
| Note: Specific values are derived from crystallographic information files (CIFs) and may vary slightly between different refinements. The values presented are typical for this structure. |
The crystal packing is stabilized by hydrogen bonds between the coordinated water molecule of one complex and the acetylacetonate oxygen atoms of neighboring molecules, creating a three-dimensional supramolecular network.
Conclusion
The crystal structure of zinc acetylacetonate hydrate reveals a five-coordinate, monoaquated complex with a distorted square pyramidal geometry. The detailed structural parameters, obtained through rigorous single-crystal X-ray diffraction experiments, provide a foundational understanding of its stability and reactivity. This information is invaluable for professionals in materials science and drug development, enabling the rational design of novel materials and catalysts derived from this versatile precursor.
References
- 1. ZINC ACETYLACETONATE HYDRATE | 108503-47-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Zinc acetylacetonate - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of Bis-Acetylacetonatozink (II) [(Zn(acac)2(H2o)] – International Journal of Current Science Research and Review [ijcsrr.org]
- 6. Buy Zinc acetylacetonate hydrate | 108503-47-5 [smolecule.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. scbt.com [scbt.com]
